4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid
Description
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a pyrazine ring linked via an ether (-O-) group. The pyrazine moiety is further functionalized at the 3-position with a 4-methylpiperidin-1-yl group. The compound’s design combines rigidity (pyrazine and benzoic acid) with conformational flexibility (piperidine), which could influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C17H19N3O3/c1-12-6-10-20(11-7-12)15-16(19-9-8-18-15)23-14-4-2-13(3-5-14)17(21)22/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,22) |
InChI Key |
YZRQPNPHZVXFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate diamine and diketone precursors under acidic conditions.
Introduction of the 4-methylpiperidinyl group: This step often involves nucleophilic substitution reactions where the pyrazine ring is reacted with 4-methylpiperidine in the presence of a suitable base.
Coupling with benzoic acid: The final step involves the coupling of the substituted pyrazine with benzoic acid, typically using esterification or amidation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazine ring and piperidinyl group are key structural features that facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Compound 1 : 4-{(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methylamino}benzoic Acid (30768-54-8)
- Structure: Shares the benzoic acid backbone but differs in the substituent. The pyrido[3,4-b]pyrazine core is linked via a methylamino group, and the pyrazine ring is fused with a pyridine, introducing additional aromaticity.
- Key Differences: Substituent: The pyrido-pyrazine system in Compound 1 includes two amino groups (5,7-diamino), enhancing hydrogen-bonding capacity and polarity compared to the target compound’s methylpiperidine group. Linker: A methylamino (-CH₂-NH-) linker in Compound 1 vs. an ether (-O-) linker in the target compound. The amine linker may confer greater basicity and flexibility. Predicted Properties: The amino groups likely increase aqueous solubility but reduce lipophilicity (lower logP) relative to the target compound .
Compound 2 : 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid (895519-97-8)
- Structure : Features a benzoic acid moiety connected to a 4-ethylpiperazine group via a methylene (-CH₂-) bridge.
- Key Differences: Heterocycle: Piperazine (two nitrogen atoms) in Compound 2 vs. piperidine (one nitrogen) in the target compound. Substituent: The ethyl group on piperazine in Compound 2 introduces greater steric bulk and lipophilicity compared to the methyl group on piperidine in the target compound. Linker: A methylene (-CH₂-) bridge in Compound 2 vs. an ether (-O-) linker. The ether group may enhance hydrogen-bond acceptor capacity and rigidity .
Hypothesized Pharmacological Implications
| Property | Target Compound | Compound 1 (30768-54-8) | Compound 2 (895519-97-8) |
|---|---|---|---|
| Heterocycle | 4-Methylpiperidine | Pyrido-pyrazine | 4-Ethylpiperazine |
| Linker | Ether (-O-) | Methylamino (-CH₂-NH-) | Methylene (-CH₂-) |
| Key Functional Groups | Benzoic acid, ether, piperidine | Benzoic acid, amino, pyridine | Benzoic acid, piperazine, ethyl |
| Predicted logP | Moderate (~2.5–3.0) | Lower (~1.5–2.0) | Higher (~3.0–3.5) |
| Solubility | Moderate (polar ether linker) | High (amino groups) | Low (lipophilic ethyl group) |
- Target Compound : Balanced lipophilicity and moderate solubility may favor membrane permeability and target engagement in hydrophobic binding pockets.
- Compound 1: Enhanced solubility due to amino groups could optimize bioavailability in hydrophilic environments but may limit blood-brain barrier penetration .
- Compound 2 : Increased lipophilicity from the ethyl group and piperazine may improve CNS penetration but risks off-target interactions .
Biological Activity
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid (CAS Number: 1113108-84-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- Structure : The compound contains a benzoic acid moiety linked to a pyrazine ring, which is further substituted with a 4-methylpiperidine group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant activity against cancer cell lines, including breast cancer and melanoma.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit inflammatory pathways.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
The biological activity of this compound is believed to be mediated through:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as BRAF and EGFR.
- Modulation of Apoptotic Pathways : They may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to this compound exhibited significant cytotoxicity. The combination of these compounds with doxorubicin resulted in enhanced efficacy, suggesting potential for synergistic therapeutic strategies .
Case Study 2: Anti-inflammatory Effects
Research on pyrazole derivatives indicated their capacity to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels. Such findings support the potential use of this compound in treating inflammatory disorders .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 313.35 g/mol | Antitumor, Anti-inflammatory |
| Isoxazole Pyrazole Carboxylate | Variable | Antifungal |
| Pyrazole Derivative A | Variable | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
